1-Amino-1-(2,4-dimethoxyphenyl)acetone
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Overview
Description
1-Amino-1-(2,4-dimethoxyphenyl)acetone is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is characterized by the presence of an amino group and two methoxy groups attached to a phenyl ring, along with an acetone moiety. It is a versatile chemical used in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-(2,4-dimethoxyphenyl)acetone can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with nitromethane in the presence of a base to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(2,4-dimethoxyphenyl)acetone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
1-Amino-1-(2,4-dimethoxyphenyl)acetone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Amino-1-(2,4-dimethoxyphenyl)acetone involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
2,4-Dimethoxyacetophenone: This compound shares the methoxy groups and phenyl ring but lacks the amino and acetone moieties.
1-(2,4-Dimethoxyphenyl)ethanone: Similar structure but with an ethanone group instead of an acetone moiety.
Uniqueness: 1-Amino-1-(2,4-dimethoxyphenyl)acetone is unique due to the presence of both amino and acetone groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
1-amino-1-(2,4-dimethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H15NO3/c1-7(13)11(12)9-5-4-8(14-2)6-10(9)15-3/h4-6,11H,12H2,1-3H3 |
InChI Key |
POTGCMQOIRHSPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)OC)OC)N |
Origin of Product |
United States |
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